2-(3,4-dimethoxyphenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide
Description
This compound is a thiazole-carboxamide derivative featuring a 3,4-dimethoxyphenyl group at position 2 of the thiazole ring and a 1,3,5-trimethylpyrazole moiety linked via a methylene group to the carboxamide nitrogen. The structural complexity arises from its dual heterocyclic systems (thiazole and pyrazole) and substituted aromatic groups, which are common in pharmacologically active molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C20H24N4O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H24N4O3S/c1-11-15(13(3)24(4)23-11)10-21-19(25)18-12(2)22-20(28-18)14-7-8-16(26-5)17(9-14)27-6/h7-9H,10H2,1-6H3,(H,21,25) |
InChI Key |
GUYAEJQLVZHTJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NCC3=C(N(N=C3C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst.
Attachment of the Pyrazole Moiety: The pyrazole moiety can be attached through a condensation reaction between a pyrazole derivative and the intermediate compound formed in the previous steps.
Final Coupling: The final coupling step involves the reaction of the intermediate with a suitable carboxamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with thiazole frameworks often exhibit significant anticancer activities. The specific compound has been evaluated for its efficacy against various cancer cell lines.
Case Study:
A study demonstrated that derivatives of thiazole compounds showed IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells . This suggests that 2-(3,4-dimethoxyphenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide may also inhibit TS effectively.
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties. The compound has shown promise in inhibiting bacterial growth in vitro.
Research Findings:
A series of thiazole derivatives were tested against a panel of bacterial strains, showing potent activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring or substituents can enhance potency and selectivity.
Table: Structure-Activity Relationship Insights
Pharmacokinetics and ADME Studies
The pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) are critical to understanding its viability as a drug candidate.
Key Findings:
Preliminary ADME studies suggest favorable absorption characteristics due to its lipophilicity, which may facilitate better membrane permeability and bioavailability .
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations:
Substituent Effects on Yield: The target compound’s absence of electron-withdrawing groups (e.g., chloro or cyano, as in 3a ) may result in higher synthetic yields if steric hindrance from the trimethylpyrazole group is manageable. Compound 3a achieved 68% yield via EDCI/HOBt-mediated coupling , suggesting similar methods could apply to the target compound.
Solubility and Lipophilicity :
- The 3,4-dimethoxyphenyl group in the target compound likely increases hydrophilicity compared to the chloro-substituted analogues (e.g., 3a, 3b ).
- The 1,3,5-trimethylpyrazole moiety may enhance lipophilicity relative to D314-0308’s chlorophenylmethyl group .
Thermal Stability: Melting points for chloro- and cyano-substituted analogues (e.g., 3a: 133–135°C; 3b: 171–172°C ) suggest that electron-withdrawing groups improve crystallinity. The target compound’s methoxy groups may reduce melting points due to lower molecular symmetry.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide is a novel organic molecule that integrates a thiazole core with pyrazole and dimethoxyphenyl substituents. This unique structure suggests a potential for significant biological activity, particularly in medicinal chemistry. Research into compounds with similar scaffolds has indicated various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.49 g/mol. The presence of multiple functional groups enhances its solubility and bioavailability, making it a candidate for further biological evaluation.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3S |
| Molecular Weight | 396.49 g/mol |
| Melting Point | Not specified |
| Solubility | Moderate (expected) |
Anticancer Activity
Research has shown that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to our compound have demonstrated potent inhibitory effects on various cancer cell lines:
- MCF-7 (Breast cancer) : IC50 values around 0.08 µM were reported for structurally related compounds .
- A549 (Lung cancer) : Compounds in this class showed IC50 values ranging from 26 µM to lower depending on structural modifications .
The mechanism of action often involves the inhibition of key cellular pathways related to proliferation and apoptosis.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been widely documented. The compound's ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy:
- Inhibition of COX Enzymes : Compounds similar to this one have shown significant inhibition of COX-1 and COX-2, leading to reduced inflammation markers in vitro .
Antimicrobial Activity
The antimicrobial properties of thiazole and pyrazole derivatives have also been explored. Studies indicate that these compounds can inhibit the growth of various bacterial strains:
- Gram-positive and Gram-negative Bacteria : The compound demonstrated moderate to high inhibition against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Case Studies
- Study on Anticancer Activity : A recent study evaluated a series of pyrazole derivatives for their anticancer effects on MCF-7 cells. The most potent derivative exhibited an IC50 value of 0.08 µM, indicating strong potential for therapeutic use against breast cancer .
- Anti-inflammatory Evaluation : In vivo studies assessed the anti-inflammatory effects using the Human Red Blood Cell (HRBC) membrane stabilization method at varying doses (100 μg to 1000 μg). Results indicated significant stabilization at higher doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
